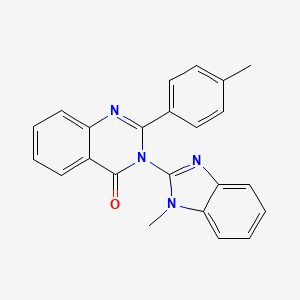
3-(1-methyl-1H-benzimidazol-2-yl)-2-(4-methylphenyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-methyl-1H-benzimidazol-2-yl)-2-(4-methylphenyl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-benzimidazol-2-yl)-2-(4-methylphenyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes:
Formation of the benzimidazole ring: This can be achieved by reacting o-phenylenediamine with a suitable carboxylic acid derivative.
Quinazolinone core synthesis: The benzimidazole intermediate is then reacted with anthranilic acid or its derivatives under cyclization conditions to form the quinazolinone core.
Substitution reactions: The final step involves introducing the 4-methylphenyl group through a substitution reaction, often using a halogenated precursor and a suitable base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring.
Reduction: Reduction reactions can occur at the quinazolinone core, potentially altering its biological activity.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with altered electronic properties, while substitution reactions can introduce new functional groups that modify the compound’s activity.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-benzimidazol-2-yl)-2-(4-methylphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: The compound may inhibit enzyme activity, block receptor binding, or interfere with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: Compounds with similar core structures but different substituents.
Benzimidazole derivatives: Compounds with the benzimidazole ring but different attached groups.
Uniqueness
3-(1-methyl-1H-benzimidazol-2-yl)-2-(4-methylphenyl)quinazolin-4(3H)-one is unique due to its specific combination of the benzimidazole and quinazolinone structures, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C23H18N4O |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
3-(1-methylbenzimidazol-2-yl)-2-(4-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C23H18N4O/c1-15-11-13-16(14-12-15)21-24-18-8-4-3-7-17(18)22(28)27(21)23-25-19-9-5-6-10-20(19)26(23)2/h3-14H,1-2H3 |
InChI Key |
IZVJOTGHUYYISU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=NC5=CC=CC=C5N4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















